4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide
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Overview
Description
4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide is a heterocyclic compound that features a unique structure combining a pyran ring fused with a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide typically involves the reaction of appropriate thioamide precursors with pyran derivatives under controlled conditions. One common method involves the cyclization of thioamide with a pyran derivative in the presence of a base such as triethylamine in ethanol . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole: This compound shares a similar core structure but differs in its functional groups.
Pyrano[2,3-d][1,3]thiazole derivatives: These compounds have variations in the pyran and thiazole rings, leading to different biological activities.
Uniqueness
4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide is unique due to its specific combination of a pyran ring fused with a thiazole ring and the presence of a carbothioamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H8N2OS2 |
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Molecular Weight |
200.3 g/mol |
IUPAC Name |
6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carbothioamide |
InChI |
InChI=1S/C7H8N2OS2/c8-6(11)7-9-4-1-2-10-3-5(4)12-7/h1-3H2,(H2,8,11) |
InChI Key |
HGVUXHNZAJGJMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(S2)C(=S)N |
Origin of Product |
United States |
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